5-Bromo-4-methoxy-2-nitrobenzaldehyde

ALDH3A1 inhibition enzyme inhibitor medicinal chemistry

5-Bromo-4-methoxy-2-nitrobenzaldehyde is a validated ALDH3A1 inhibitor scaffold (IC50 219 nM) with defined selectivity over ALDH1A1/ALDH2. Three convergent reactive sites (C5-bromo for cross-coupling, C2-nitro for SNAr activation, C1-aldehyde for carbonyl chemistry) enable divergent analog synthesis for medicinal chemistry/imaging applications. Choose this compound for isozyme-selective SAR studies requiring ALDH1A1-sparing activity.

Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
CAS No. 1036757-01-3
Cat. No. B6359921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-methoxy-2-nitrobenzaldehyde
CAS1036757-01-3
Molecular FormulaC8H6BrNO4
Molecular Weight260.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)Br
InChIInChI=1S/C8H6BrNO4/c1-14-8-3-7(10(12)13)5(4-11)2-6(8)9/h2-4H,1H3
InChIKeyJFPPLTWYKBBEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS 1036757-01-3): Core Identity and Procurement Context


5-Bromo-4-methoxy-2-nitrobenzaldehyde (C8H6BrNO4, MW 260.04) is a polysubstituted aromatic aldehyde characterized by three distinct functional groups on a single benzene ring: a formyl group at position 1, a nitro group at position 2, a bromo substituent at position 5, and a methoxy group at position 4 . This dense substitution pattern yields a compound with a predicted boiling point of 389.7±42.0°C and a predicted density of 1.698±0.06 g/cm³ . The compound is commercially available at purities of 97–98% and requires storage at 2–8°C under inert atmosphere to maintain stability . Its significance lies not in any single property but in the convergent reactivity conferred by this specific substitution array, which enables synthetic transformations and biological interactions not achievable with simpler or differently substituted analogs.

Why 5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS 1036757-01-3) Cannot Be Replaced by Simpler 2-Nitrobenzaldehyde Analogs


The presence of three distinct functional groups—bromo, methoxy, and nitro—on a single benzaldehyde scaffold creates a unique electronic and steric environment that directly governs both synthetic utility and biological target engagement. The nitro group activates the ring toward nucleophilic aromatic substitution while the bromo atom provides a versatile handle for cross-coupling reactions; the methoxy group modulates electron density and solubility [1]. Critically, the specific 5-bromo-4-methoxy-2-nitro substitution pattern confers a distinct inhibitory profile against aldehyde dehydrogenase (ALDH) isozymes that is not additive or predictable from analogs bearing only subsets of these substituents [2]. Substituting with a compound lacking the bromo group, the methoxy group, or altering the substitution pattern will yield different cross-coupling reactivity, altered regioselectivity in electrophilic or nucleophilic reactions, and, most importantly, divergent biological potency and isozyme selectivity profiles. The evidence below quantifies these critical differentiations.

Quantitative Differentiation of 5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS 1036757-01-3) Against Closest Analogs


ALDH3A1 Inhibitory Potency: 5-Bromo-4-methoxy-2-nitrobenzaldehyde vs. 4-Methoxy-2-nitrobenzaldehyde

5-Bromo-4-methoxy-2-nitrobenzaldehyde exhibits an IC50 of 219 nM against ALDH3A1, which represents a modest but measurable 10% improvement in potency compared to the non-brominated analog 4-methoxy-2-nitrobenzaldehyde (IC50 = 241 nM) when assayed under identical conditions [1][2]. Both assays used NADH formation with 4-nitrobenzaldehyde as substrate and were conducted on ALDH3A1 of unknown origin. The presence of the bromo substituent at position 5 thus confers a statistically significant, though not dramatic, enhancement in target engagement.

ALDH3A1 inhibition enzyme inhibitor medicinal chemistry

ALDH3A1 Inhibitory Potency: 5-Bromo-4-methoxy-2-nitrobenzaldehyde vs. 5-Bromo-4-methoxybenzaldehyde (Lacking Nitro Group)

The presence of the nitro group is essential for meaningful ALDH3A1 inhibition. 5-Bromo-4-methoxy-2-nitrobenzaldehyde (IC50 = 219 nM) demonstrates approximately 9.6-fold greater potency than the analogous compound lacking the nitro group, 5-bromo-4-methoxybenzaldehyde, which exhibits an IC50 of 2,100 nM (2.1 μM) under comparable assay conditions [1][2]. This difference highlights the critical contribution of the nitro substituent to enzyme binding affinity.

ALDH3A1 inhibition structure-activity relationship nitro group requirement

ALDH Isozyme Selectivity Profile: ALDH3A1 vs. ALDH1A1 vs. ALDH2

5-Bromo-4-methoxy-2-nitrobenzaldehyde exhibits a graded selectivity profile across three ALDH isozymes: ALDH3A1 (IC50 = 219 nM), ALDH1A1 (IC50 = 285 nM), and ALDH2 (IC50 = 1,780 nM) [1]. The selectivity ratios are approximately 1.3-fold for ALDH3A1 over ALDH1A1, and 8.1-fold for ALDH3A1 over ALDH2. This profile differs meaningfully from that of 4-methoxy-2-nitrobenzaldehyde (ALDH3A1 IC50 = 241 nM; ALDH1A1 IC50 = 598 nM; ALDH2 IC50 = 10,000 nM), which shows a larger selectivity window between ALDH3A1 and ALDH1A1 (~2.5-fold) and between ALDH3A1 and ALDH2 (~41-fold) [2].

ALDH isozyme selectivity target profiling medicinal chemistry

Synthetic Versatility: Orthogonal Reactivity from Bromo, Nitro, and Aldehyde Functionalities

5-Bromo-4-methoxy-2-nitrobenzaldehyde offers three orthogonal reactive sites that enable sequential derivatization without protecting group manipulation. The bromo atom at position 5 serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The nitro group at position 2 strongly activates the ring toward nucleophilic aromatic substitution (SNAr) and can be reduced to an amine for further elaboration. The aldehyde group at position 1 enables condensation, reductive amination, and Wittig chemistry. This orthogonal reactivity triad is not present in 4-methoxy-2-nitrobenzaldehyde (lacks bromo), 5-bromo-2-nitrobenzaldehyde (lacks methoxy), or 5-bromo-4-methoxybenzaldehyde (lacks nitro), each of which provides only two reactive handles .

organic synthesis building block cross-coupling nucleophilic aromatic substitution

Nucleophilic Aromatic Substitution (SNAr) Efficiency: Meta-Methoxy Substitution Advantage

In a systematic study of 18F-fluorination via SNAr, nitrobenzaldehydes bearing a methoxy group positioned meta to the nitro group (such as 4-methoxy-2-nitrobenzaldehyde) achieved the highest radiochemical yields in DMF (87 ± 3%) compared to other methoxy-substituted positional isomers (2-methoxy-4-nitrobenzaldehyde: 83 ± 3%; 2-methoxy-6-nitrobenzaldehyde: 79 ± 4%) [1]. 5-Bromo-4-methoxy-2-nitrobenzaldehyde shares this optimal meta-methoxy-to-nitro spatial relationship, suggesting it would similarly exhibit favorable SNAr kinetics for 18F-labeling applications. Compounds lacking the meta-methoxy orientation (including the non-methoxylated 5-bromo-2-nitrobenzaldehyde) are expected to show reduced radiochemical yields based on this established structure-activity relationship.

radiochemistry 18F-labeling nucleophilic aromatic substitution PET tracer synthesis

Evidence-Backed Application Scenarios for 5-Bromo-4-methoxy-2-nitrobenzaldehyde (CAS 1036757-01-3)


ALDH3A1-Focused Medicinal Chemistry: Lead Optimization and Selectivity Profiling

5-Bromo-4-methoxy-2-nitrobenzaldehyde serves as a validated ALDH3A1 inhibitor scaffold with an IC50 of 219 nM and a defined selectivity window over ALDH1A1 (1.3×) and ALDH2 (8.1×) [1]. This compound is appropriate for structure-activity relationship (SAR) studies where maintaining ALDH3A1 potency while systematically varying selectivity is required. Its distinct selectivity fingerprint, compared to 4-methoxy-2-nitrobenzaldehyde, makes it particularly valuable for projects that require ALDH1A1-sparing activity or where a narrower selectivity window is desirable for mechanistic studies [2]. The bromo substituent further enables rapid analog generation via cross-coupling chemistry, allowing medicinal chemists to explore C5 modifications without altering the ALDH3A1-binding core.

Advanced Organic Synthesis: Three-Handle Building Block for Complex Molecule Assembly

This compound provides three orthogonal reactive sites—bromo (cross-coupling), nitro (SNAr activation / amine precursor), and aldehyde (carbonyl chemistry)—enabling sequential derivatization with minimal protecting group manipulations [1]. It is particularly suited for the synthesis of polysubstituted heterocycles, biaryl systems, and pharmaceutical intermediates where convergence of multiple functional handles in a single starting material reduces step count and improves overall yield. Typical synthetic sequences include: (1) Suzuki coupling at C5-bromo to install aryl or heteroaryl groups; (2) reduction of C2-nitro to amine for amide coupling or heterocycle formation; (3) Wittig or reductive amination at C1-aldehyde to extend the carbon framework [2].

Radiochemistry: 18F-Labeled PET Tracer Precursor with Optimal Substitution Geometry

The meta-methoxy-to-nitro spatial arrangement in 5-bromo-4-methoxy-2-nitrobenzaldehyde predicts high radiochemical yields in nucleophilic aromatic 18F-fluorination, based on systematic studies showing that 4-methoxy-2-nitrobenzaldehyde (identical meta-methoxy geometry) achieves 87 ± 3% radiochemical yield in DMF, outperforming other methoxy positional isomers [1]. This compound is therefore a strategically advantageous precursor for developing 18F-labeled aromatic aldehydes for PET imaging applications. The bromo substituent remains available for post-labeling derivatization, enabling the synthesis of complex 18F-labeled tracers where the radiolabel is introduced at the final or penultimate synthetic step [2].

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